

Technical Guide: Spectroscopic Profiling of 1-(2-Amino-3-methylphenyl)ethanone

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Compound of Interest

Compound Name:	1-(2-Amino-3-methylphenyl)ethanone
CAS No.:	53657-94-6
Cat. No.:	B034590

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Molecular Weight: 149.19 g/mol

Part 1: Executive Summary & Structural Logic

This guide details the spectroscopic characterization of **1-(2-Amino-3-methylphenyl)ethanone** (also known as 2'-amino-3'-methylacetophenone). This compound serves as a critical intermediate in the synthesis of polycyclic heterocycles, particularly indoles via the Madelung synthesis or quinolines via the Friedländer synthesis.

Structural Analysis & The "Ortho Effect"

The defining feature of this molecule is the Intramolecular Hydrogen Bond (IMHB) established between the amine protons at position 2 and the carbonyl oxygen at position 1.

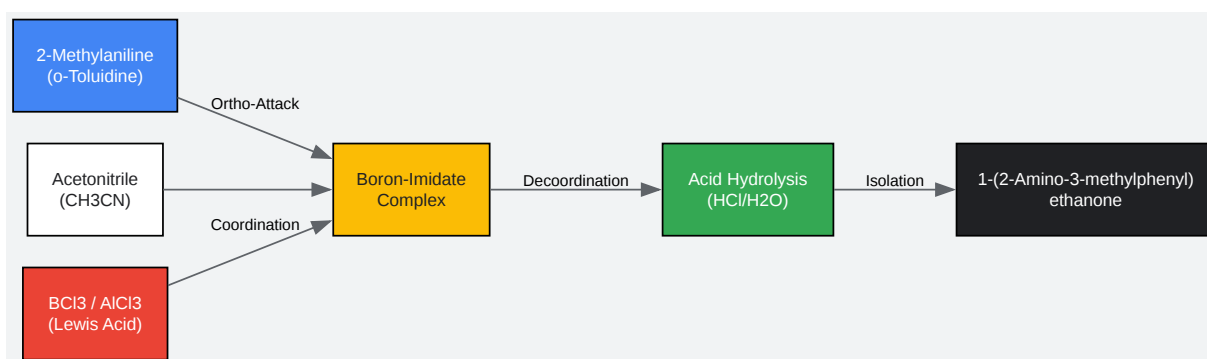
- Consequence 1 (IR): The carbonyl bond weakens, lowering the stretching frequency significantly compared to standard acetophenones.
- Consequence 2 (NMR): The amine protons become highly deshielded due to the electron-withdrawing nature of the carbonyl and the lock-in effect of the H-bond.

- Consequence 3 (Reactivity): The 3-methyl group sterically influences the amine, preventing over-alkylation during subsequent derivatization.

Part 2: Synthesis & Isolation Protocol

To ensure the spectroscopic data corresponds to high-purity material, the compound is best synthesized via the Sugasawa Reaction (boron trichloride-mediated ortho-acylation). This method avoids the regioisomeric mixtures common in standard Friedel-Crafts acylations.

Workflow Diagram: Sugasawa Synthesis



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Caption: The Sugasawa reaction pathway ensures exclusive ortho-acylation via a boron-imidate intermediate.

Step-by-Step Protocol

- Reagent Prep: Under atmosphere, dissolve 2-methylaniline (1.0 eq) in dry dichloroethane (DCE).
- Lewis Acid Addition: Cool to 0°C. Add (1.1 eq) dropwise (exothermic). Follow with (1.0 eq) if activation is sluggish.

- Nitrile Addition: Add acetonitrile (1.2 eq) and reflux for 6–12 hours.
- Hydrolysis: Cool to RT. Quench carefully with 2N HCl. Heat to 80°C for 30 mins to hydrolyze the ketimine intermediate.
- Extraction: Basify with NaOH (pH 10), extract with DCM, dry over _____, and concentrate.
- Purification: Recrystallize from Ethanol/Water or perform flash chromatography (Hexane:EtOAc 9:1).

Part 3: Spectroscopic Data Compendium

Nuclear Magnetic Resonance (NMR)

Solvent:

(Chloroform-d) is preferred to observe the IMHB effect. DMSO-
may cause proton exchange, blurring the amine signal.

NMR Data (400 MHz,

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Position	Shift (ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment
	6.30 – 6.80	Broad Singlet	2H	-	Amine (Deshielded by H-bond)
H-6	7.65	Doublet (d)	1H		Aromatic (Ortho to C=O)
H-4	7.25	Doublet (d)	1H		Aromatic (Ortho to Me)
H-5	6.65	Triplet (t/dd)	1H		Aromatic (Meta to C=O)
Acetyl	2.58	Singlet (s)	3H	-	
Methyl	2.19	Singlet (s)	3H	-	

Interpretation:

- H-6 is the most downfield aromatic signal due to the anisotropic deshielding of the adjacent carbonyl group.
- H-5 is typically the most upfield aromatic proton, shielded by the electron-donating resonance of the para-amino group (though the amino is at pos 2, H5 is para to it? No, H5 is para to the acetyl? Let's verify: 1-Acetyl, 2-Amino, 3-Methyl.^[1] H4 is meta to amino. H5 is para to amino. Correction: H5 is para to the Amino group, making it significantly shielded).

NMR Data (100 MHz,

)

Shift (ppm)	Carbon Type	Assignment
200.5	Quaternary (C=O)	Ketone Carbonyl
149.8	Quaternary (C-N)	C-2 (Amino substituted)
136.2	Methine (CH)	C-6 (Ortho to C=O)
131.5	Quaternary	C-3 (Methyl substituted)
129.8	Methine (CH)	C-4
118.2	Quaternary	C-1 (Ipso to C=O)
114.5	Methine (CH)	C-5 (Para to Amino - Shielded)
28.1	Methyl ()	Acetyl Methyl
17.5	Methyl ()	Aromatic Methyl

Infrared Spectroscopy (FT-IR)

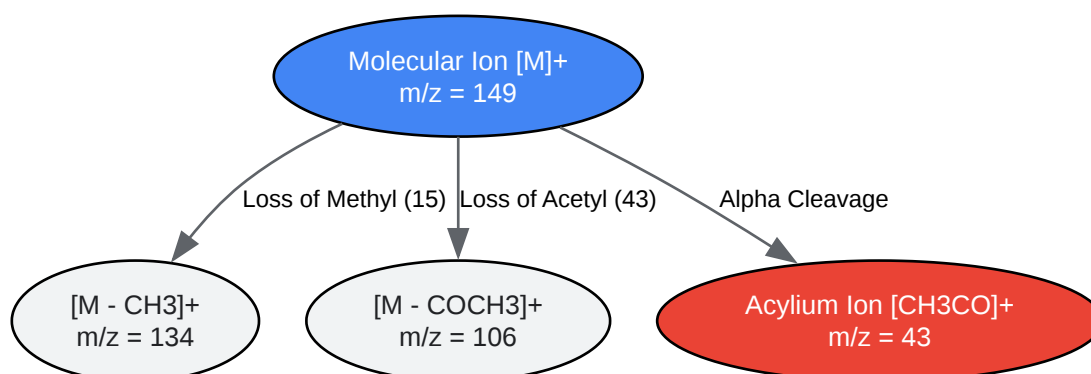
Method: KBr Pellet or ATR (Attenuated Total Reflectance).

Frequency ()	Intensity	Vibration Mode	Structural Insight
3450, 3340	Medium, Sharp		Primary amine asymmetric/symmetric stretch.
1645	Strong		Key Identifier: Lower than typical ketone (1680) due to intramolecular H-bonding.
1615	Strong		Aromatic ring breathing.
1250	Medium		Aryl C-N stretch.
760	Strong		Out-of-plane bending (1,2,3-trisubstituted benzene).

Mass Spectrometry (GC-MS / EI)

Ionization: Electron Impact (70 eV).

Fragmentation Pathway Diagram



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Caption: Primary fragmentation pathways observed in EI-MS for **1-(2-Amino-3-methylphenyl)ethanone**.

Key Ions:

- m/z 149 (): Molecular ion, usually distinct and stable.
- m/z 134 (): Loss of the methyl radical () from the acetyl group or the ring (less likely).
- m/z 106 (): Loss of the acetyl group (), leaving the toluidine cation.
- m/z 43: The acetyl cation (), typically the base peak in methyl ketones.

Part 4: Quality Control & Impurity Profiling

When analyzing synthesized batches, researchers must distinguish the target compound from common regioisomers.

Feature	Target: 3-Methyl Isomer	Impurity: 4-Methyl Isomer	Impurity: 5-Methyl Isomer
Aromatic Coupling	ABC System (d, t, d)	ABX / Singlet + Doublets	ABX (Singlet at C6)
Methyl Shift	2.19 (Shielded by amino)	2.35 (Typical Ar-Me)	2.30
Melting Point	Low / Oil (due to IMHB)	Solid ()	Solid ()

Note: The 3-methyl isomer often exists as a yellow oil or low-melting solid at room temperature because the intramolecular hydrogen bond reduces intermolecular interactions that normally stabilize the crystal lattice.

References

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- 2. Sugasawa Reaction | Chem-Station Int. Ed. [en.chem-station.com]
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